Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is notable for its unique structural features, including a trifluoromethyl group and a thiazole moiety, which contribute to its potential biological activities. The compound is primarily used in scientific research, particularly in the fields of medicinal chemistry and agrochemicals.
Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate falls under several classifications:
The synthesis of Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process:
The synthesis may utilize various reagents and conditions to optimize yield and purity, such as using solvents like dimethylformamide or acetonitrile under reflux conditions, followed by purification techniques like recrystallization or chromatography .
The molecular structure of Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate features several key components:
The molecular formula for this compound is , with a molecular weight of approximately 401.79 g/mol . Structural data can be represented using InChI or SMILES notations for computational chemistry applications.
Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions can be influenced by factors such as solvent choice, temperature, and pH. For example, hydrolysis rates may increase in the presence of strong acids or bases .
The mechanism of action for Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is primarily studied in relation to its biological activity. It may exert effects through:
Research indicates that compounds with similar structures exhibit antimicrobial and anti-inflammatory properties, suggesting potential therapeutic applications .
Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically presents as a solid at room temperature. Specific melting points and solubility data are often determined during characterization studies.
Key chemical properties include:
Relevant data from safety sheets indicate handling precautions due to potential toxicity associated with halogenated compounds .
Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
This compound serves as a valuable building block for synthesizing more complex molecules in pharmaceutical development .
The strategic fusion of pyrazole, thiazole, and trifluoromethyl motifs into a single molecular architecture represents a sophisticated approach to drug design aimed at enhancing bioactivity and pharmacokinetic profiles. Each moiety contributes distinct physicochemical and pharmacological properties, creating a multifunctional hybrid with synergistic effects.
Pyrazole Core: This five-membered nitrogen-rich heterocycle provides a versatile scaffold for intermolecular interactions, particularly hydrogen bonding and π-stacking, crucial for target binding. Its presence confers metabolic stability and moderate lipophilicity, enhancing membrane permeability. Pyrazole derivatives exhibit broad therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities, making them privileged structures in medicinal chemistry [2] [6]. In the target compound, the pyrazole ring serves as the central linker between the thiazole and carboxylate groups, facilitating optimal spatial orientation for target engagement.
Thiazole Ring: Incorporating sulfur and nitrogen atoms, this heterocycle enhances electronic diversity and bioavailability. Thiazole-containing compounds demonstrate notable antibacterial and antifungal properties due to their ability to disrupt microbial enzymatic pathways. The 4-(4-chlorophenyl) substituent on the thiazole ring augments hydrophobic interactions with biological targets while the chlorine atom contributes steric bulk and electron-withdrawing effects, potentially improving receptor affinity [2] [7]. This moiety’s historical success in drugs like sulfathiazole validates its inclusion in hybrid designs.
Trifluoromethyl Group: The -CF₃ moiety is a cornerstone of modern medicinal chemistry due to its strong electron-withdrawing nature and high lipid solubility. It enhances metabolic resistance by reducing oxidative deactivation and improves blood-brain barrier penetration. In this hybrid, its position adjacent to the pyrazole ring creates an electron-deficient region that may facilitate covalent interactions with nucleophilic residues in target proteins [6].
Table 1: Functional Contributions of Structural Moieties
Structural Feature | Key Physicochemical Properties | Role in Hybrid Design |
---|---|---|
Pyrazole core | Hydrogen bond acceptor/donor; moderate log P | Enhances metabolic stability and target binding affinity |
Thiazole with 4-chlorophenyl | Increased lipophilicity; steric bulk | Promotes hydrophobic pocket interactions; improves bioavailability |
Trifluoromethyl group | High electronegativity; lipophilicity | Reduces metabolic degradation; enhances membrane permeability |
Ethyl carboxylate | Polar moiety; hydrolyzable | Facilitates prodrug design and solubility modulation |
The ethyl carboxylate tail introduces additional versatility, serving as a site for prodrug modification or salt formation to optimize solubility. Collectively, this hybrid architecture leverages the complementary properties of each subunit, potentially overcoming limitations of single-heterocycle drugs. For instance, the trifluoromethylpyrazole component counters the metabolic instability often observed in thiazoles, while the chlorophenyl-thiazole moiety mitigates the excessive lipophilicity associated with trifluoromethyl groups [1] [6]. Computational studies suggest the hybrid’s compact conformation allows simultaneous engagement with multiple binding sites in enzymes like kinase targets, though experimental validation remains ongoing.
The development of dual heterocyclic systems has evolved from serendipitous discoveries to rational design paradigms, driven by the need to combat drug resistance and improve efficacy. Early examples emerged from sulfonamide antibiotics, where thiazole-pyrimidine hybrids demonstrated expanded spectra against resistant pathogens. The 1980s marked a turning point with systematic exploration of pyrazole hybrids, leading to agrochemicals like fipronil (pyrazole-thiazole insecticide) and pharmaceuticals like celecoxib (pyrazole-based COX-2 inhibitor) [2] [6].
Key developmental milestones include:
Table 2: Milestones in Dual Heterocyclic Drug Development
Time Period | Representative Compound | Heterocyclic System | Therapeutic Application | Advancement |
---|---|---|---|---|
1980s | Sulfathiazole | Thiazole-pyrimidine | Antibacterial | Broad-spectrum activity |
1990s | Fipronil | Pyrazole-thiazole | Insecticide | GABA receptor selectivity |
2010s | Celecoxib | Pyrazole-sulfonamide | Anti-inflammatory | COX-2 specificity |
2020s | Pirtobrutinib | Pyrazole-trifluoromethyl | Anticancer (BTK inhibitor) | Overcomes resistance mutations |
The target compound, Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 159885-63-9), embodies this historical progression. Its design merges three evolutionary innovations:
Synthetic accessibility has driven adoption; this compound is commercially available (Matrix Scientific, AK Scientific) with established purity profiles (≥95%) and melting point characteristics (98–100°C) [1] [7] [9]. Current research explores modifications at the carboxylate position to generate amide prodrugs or metal complexes, potentially expanding into anti-inflammatory and antiviral applications. The compound’s structural similarity to recently approved hybrid drugs like Vanflyta® (quizartinib) underscores its potential as a versatile pharmacophore for future multitarget therapies [6] [10].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8